molecular formula C19H18F5N3O B2358751 N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide CAS No. 303091-73-8

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B2358751
CAS No.: 303091-73-8
M. Wt: 399.365
InChI Key: CEVMRBDHXJNCGY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the difluorophenyl and trifluoromethylphenyl groups through various chemical reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propylamine: This compound has a similar structure but with a propylamine group instead of an acetamide group.

    N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butanamide: This compound has a butanamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMRBDHXJNCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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